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Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099 Get Quote

Absence of independent replication studies for the foundational preclinical data on MK-7145
necessitates a focused review of the original findings. This guide provides a detailed

comparison of the dose-dependent effects of MK-7145 as reported in the initial preclinical

studies, offering a baseline for future independent validation.

MK-7145 is a selective, orally bioavailable inhibitor of the renal outer medullary potassium

(ROMK) channel, developed as a novel diuretic for the treatment of hypertension.[1][2] The

primary proof-of-concept and efficacy data for this compound were established in rodent

models, specifically focusing on its diuretic, natriuretic, and antihypertensive effects. To date,

publicly accessible, peer-reviewed studies describing a direct and independent replication of

these initial preclinical findings are not available. This guide, therefore, summarizes and

compares the key quantitative data from the original discovery and characterization of MK-
7145 to serve as a resource for researchers and drug development professionals.

Data Presentation
The following tables summarize the quantitative data from the original publication on MK-7145,

focusing on its effects on diuresis, natriuresis, and blood pressure in preclinical models.

Table 1: Acute Diuresis and Natriuresis in Sprague-
Dawley Rats (4-hour post-dose)
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Dose (mg/kg, p.o.) Urine Output (mL/kg)
Urinary Na+ Excretion
(mEq/kg)

Vehicle 3.1 ± 0.5 0.3 ± 0.1

0.3 10.2 ± 1.5 1.2 ± 0.2

1 15.8 ± 2.0 2.1 ± 0.3

3 18.5 ± 2.2 2.8 ± 0.4

10 20.1 ± 2.5 3.2 ± 0.5

*p < 0.01 vs. vehicle

Data extracted from the "Discovery of MK-7145..." publication. The values represent mean ±

SEM.[1]

Table 2: Effect of MK-7145 on Systolic Blood Pressure
(SBP) in Spontaneously Hypertensive Rats (SHR)

Treatment Dose (mg/kg/day, p.o.)
Change in SBP at Day 4
(mmHg)

Vehicle - -2 ± 2

MK-7145 1 -8 ± 3

MK-7145 3 -12 ± 3

MK-7145 10 -20 ± 4

Hydrochlorothiazide (HCTZ) 25 -12 ± 3**

p < 0.05 vs. vehicle; **p < 0.01

vs. vehicle

Data extracted from the "Discovery of MK-7145..." publication. The values represent the mean

change from baseline ± SEM after 4 days of once-daily oral dosing.[1][3]
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The following are the detailed methodologies for the key experiments cited in the original MK-
7145 publications.

Acute Rat Diuresis/Natriuresis Model
Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, were used.[1]

Acclimatization and Housing: Animals were housed in a controlled environment with a 12-

hour light/dark cycle and had access to standard chow and water ad libitum before the

experiment.

Experimental Procedure:

Rats were fasted overnight with free access to water.

On the day of the experiment, animals were orally hydrated with 25 mL/kg of 0.9% saline.

One hour after hydration, rats were orally administered with either vehicle or MK-7145 at

the specified doses.

Immediately after dosing, animals were placed in individual metabolism cages without

access to food or water.

Urine was collected for a period of 4 hours.

The total urine volume was measured, and urine samples were analyzed for sodium (Na+)

and potassium (K+) concentrations using an ion-selective electrode-based analyzer.[1]

Subchronic Blood Pressure Model in Spontaneously
Hypertensive Rats (SHR)

Animal Model: Male spontaneously hypertensive rats (SHRs) were used. These rats are a

well-established model for studying essential hypertension.

Telemetry Implantation: Prior to the study, a C40 telemetry device was surgically implanted

into the abdominal aorta of each rat for continuous monitoring of blood pressure and heart

rate. Animals were allowed to recover for at least one week post-surgery.
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Experimental Procedure:

Baseline blood pressure was recorded for 24 hours before the initiation of dosing.

SHRs were randomly assigned to receive either vehicle, MK-7145 at different doses, or

hydrochlorothiazide (HCTZ) as a comparator.

The compounds were administered once daily via oral gavage for a period of 4 days.[1]

Blood pressure was continuously monitored throughout the 4-day dosing period.

The change in systolic blood pressure (SBP) was calculated by comparing the average

SBP on day 4 with the baseline SBP.[1][3]

Mandatory Visualization
The following diagrams illustrate the signaling pathway of MK-7145 and the experimental

workflows.
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Click to download full resolution via product page

Caption: Mechanism of action of MK-7145 in the kidney nephron.
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Caption: Workflow for preclinical evaluation of MK-7145.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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